molecular formula C17H15Cl2N5O2 B2614512 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1448065-96-0

2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2614512
CAS No.: 1448065-96-0
M. Wt: 392.24
InChI Key: SNYNOZWIXYAJDW-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide features a 2,4-dichlorophenoxy group linked to an acetamide core, which is further substituted with a pyrimidin-2-yl-imidazole ethyl moiety.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c18-12-2-3-14(13(19)10-12)26-11-15(25)20-6-8-24-9-7-23-17(24)16-21-4-1-5-22-16/h1-5,7,9-10H,6,8,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNOZWIXYAJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, often referred to as a derivative of 2,4-dichlorophenoxyacetic acid, has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19Cl2N3OC_{17}H_{19}Cl_2N_3O, with a molecular weight of approximately 364.307 g/mol. The structure includes a dichlorophenoxy group and a pyrimidinyl-imidazolyl moiety, which are critical for its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action, primarily targeting specific receptors involved in various physiological processes:

  • σ1 Receptor Modulation : Studies have shown that derivatives containing similar structures can selectively bind to σ1 receptors, which play roles in pain modulation and neuroprotection. For instance, a related compound demonstrated high affinity for σ1 receptors (Ki = 42 nM) and significant selectivity over σ2 receptors .
  • Inhibition of COX Enzymes : Compounds similar to this compound have been noted for their ability to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, implicated in inflammatory responses .

Antinociceptive Effects

The antinociceptive properties of related compounds have been evaluated using formalin tests in animal models. These studies indicated that administration of these compounds significantly reduced pain responses, suggesting potential applications in pain management.

Anti-inflammatory Activity

Compounds with the dichlorophenoxy group have been documented for their anti-inflammatory effects. They exhibit selective inhibition against COX-2, making them candidates for treating inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Study on σ1 Receptor Binding The compound showed a strong binding affinity (Ki = 42 nM) to σ1 receptors with significant selectivity over σ2 receptors .
Formalin Test for Antinociception Administration resulted in reduced nociceptive responses in animal models, indicating potential analgesic properties .
COX Inhibition Study Demonstrated selective inhibition of COX-2 over COX-1, supporting its use as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Table 1: Key Agrochemical Analogues

Compound Name Substituents/Modifications Biological Activity Source
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic acid with Cl at 2,4 positions Herbicide (auxin mimic)
Compound 533 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide Synthetic auxin agonist
Alachlor () Chlorophenyl + methoxymethyl-acetamide Herbicide (acetamide class)

Key Differences :

  • Target Compound vs.
  • Target Compound vs. Alachlor: Alachlor’s chlorophenyl and methoxymethyl groups confer soil-residual herbicidal activity, whereas the target’s pyrimidinyl-imidazole could introduce novel modes of action, such as enzyme inhibition .

Pharmacologically Active Analogues

Table 2: Pharmacological Analogues

Compound Name Substituents/Modifications Target/Activity Source
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides Trichloroethyl + thiourea groups COX-2 inhibition (anti-inflammatory)
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide Chlorophenylmethyl-imidazole + sulfonamide Undisclosed (likely enzyme inhibition)

Key Differences :

  • Target Compound vs.
  • Target Compound vs. ’s Compound : The sulfonamide group in ’s compound suggests solubility or pharmacokinetic advantages, whereas the target’s pyrimidine ring could facilitate π-π stacking with biological targets .

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